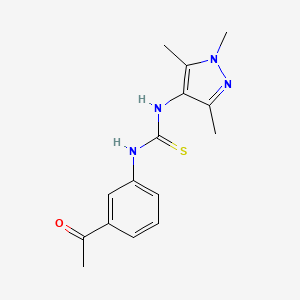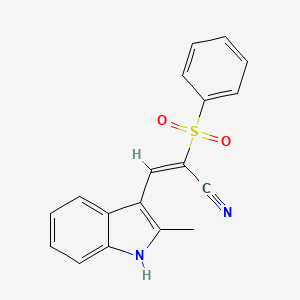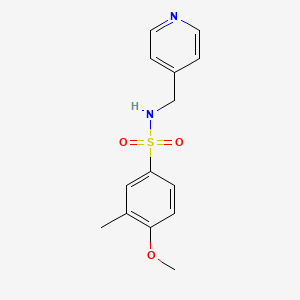![molecular formula C19H22N2O2 B5803518 3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide, commonly known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMMPB is a benzamide derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of DMMPB is not fully understood. However, it is believed that DMMPB exerts its anti-cancer activity by targeting specific molecular pathways involved in cancer cell growth and survival. DMMPB has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
DMMPB has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. Additionally, DMMPB has been shown to have low binding affinity towards human serum albumin, a protein that can limit the bioavailability of drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMMPB is its high solubility in water, making it easy to administer in lab experiments. However, DMMPB is highly sensitive to light and moisture, which can affect its stability and potency. Additionally, DMMPB has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There is a growing interest in the development of DMMPB as a potential anti-cancer agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of DMMPB. Additionally, further studies are needed to elucidate the exact mechanism of action of DMMPB and its potential applications in other diseases. Furthermore, the development of novel drug delivery systems can improve the bioavailability and efficacy of DMMPB in vivo.
Synthesis Methods
The synthesis of DMMPB involves the reaction of 3,4-dimethylaniline with 4-morpholinylphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is purified using chromatography techniques. The yield of DMMPB obtained through this method is high, making it a cost-effective process for large-scale production.
Scientific Research Applications
DMMPB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported that DMMPB exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, DMMPB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-8-16(13-15(14)2)19(22)20-17-5-3-4-6-18(17)21-9-11-23-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSHANELVXQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)



